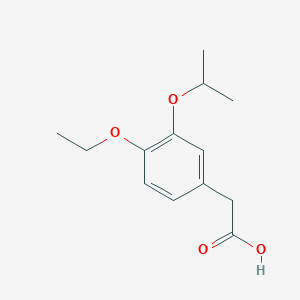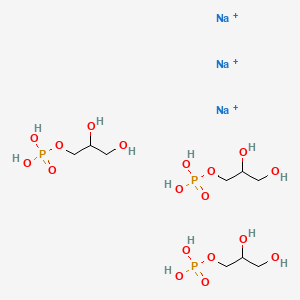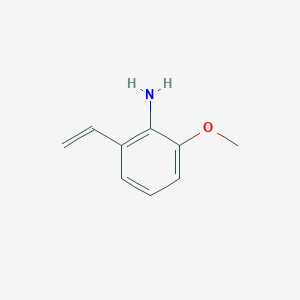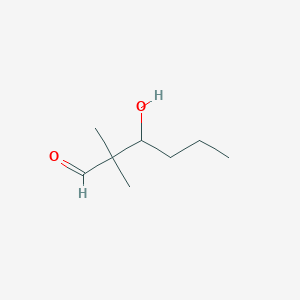
3-Hydroxy-2,2-dimethylhexanal
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydroxy-2,2-dimethylhexanal is an organic compound with the molecular formula C8H16O2. It belongs to the class of aldehydes, characterized by the presence of a carbonyl group (C=O) bonded to at least one hydrogen atom. This compound is notable for its unique structure, which includes a hydroxyl group (-OH) and two methyl groups attached to the second carbon atom in the hexanal chain .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylhexanal can be achieved through various methods. One common approach involves the reduction of acyloxazolidinones using lithium aluminum hydride (LiAlH4). This method provides high enantiomeric excess and is suitable for producing stereoselective derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of samarium diiodide (SmI2) in combination with water (H2O). This reagent promotes single-electron transfer reactions, allowing for the selective synthesis of 3-hydroxy acids from Meldrum’s acids .
化学反应分析
Types of Reactions
3-Hydroxy-2,2-dimethylhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
3-Hydroxy-2,2-dimethylhexanal has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is utilized in the production of fragrances, flavors, and pharmaceuticals.
作用机制
The mechanism of action of 3-Hydroxy-2,2-dimethylhexanal involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes and receptors. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that play a role in biochemical processes .
相似化合物的比较
Similar Compounds
3-Hydroxy-2-aryl acrylate: Similar in structure but contains an aryl group instead of the dimethyl groups.
3-Hydroxy-2,2-dimethylbutanal: Similar but with a shorter carbon chain.
3-Hydroxy-2,2-dimethylpentanal: Similar but with a different carbon chain length.
Uniqueness
3-Hydroxy-2,2-dimethylhexanal is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. Its structure allows for selective reactions and applications in various fields, making it a valuable compound in both research and industry .
属性
分子式 |
C8H16O2 |
|---|---|
分子量 |
144.21 g/mol |
IUPAC 名称 |
3-hydroxy-2,2-dimethylhexanal |
InChI |
InChI=1S/C8H16O2/c1-4-5-7(10)8(2,3)6-9/h6-7,10H,4-5H2,1-3H3 |
InChI 键 |
QKXPAIQIQSTXJS-UHFFFAOYSA-N |
规范 SMILES |
CCCC(C(C)(C)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


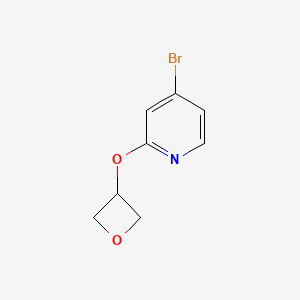

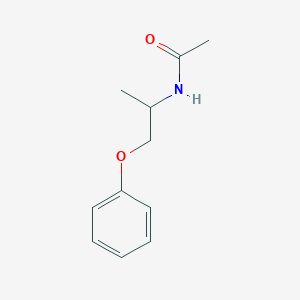


![Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B11720788.png)
![N-(8-Chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11720790.png)
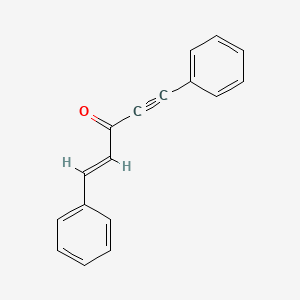
![[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]methanol](/img/structure/B11720797.png)

![2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine](/img/structure/B11720819.png)
